molecular formula C11H15N3O2 B14813922 4-(Aminomethyl)-3-cyclopropoxy-N-methylpicolinamide

4-(Aminomethyl)-3-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14813922
M. Wt: 221.26 g/mol
InChI Key: WHOXEXOYOWDPQO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-cyclopropoxy-N-methylpicolinamide is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-cyclopropoxy-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-3-cyclopropoxy-N-methylpicolinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)pyridine

Uniqueness

4-(Aminomethyl)-3-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups and its structural complexity

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-(aminomethyl)-3-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-13-11(15)9-10(16-8-2-3-8)7(6-12)4-5-14-9/h4-5,8H,2-3,6,12H2,1H3,(H,13,15)

InChI Key

WHOXEXOYOWDPQO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1OC2CC2)CN

Origin of Product

United States

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